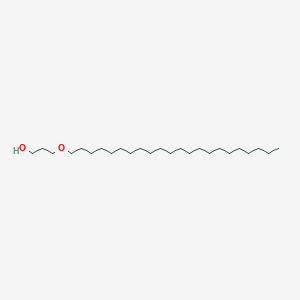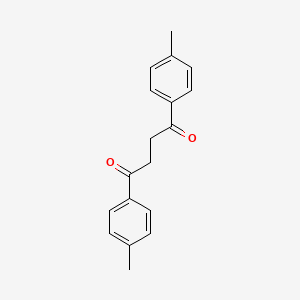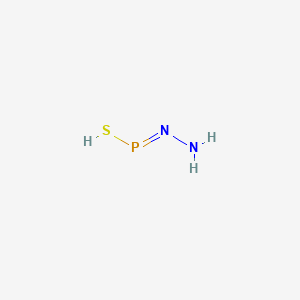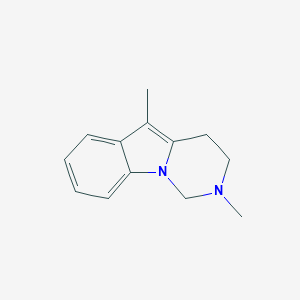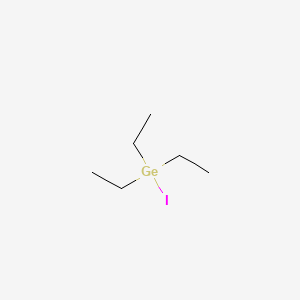
N-(3-Hydroxyphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxyphenyl)-3-methylthiourea is an organic compound that features a thiourea group attached to a 3-hydroxyphenyl ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyphenyl)-3-methylthiourea typically involves the reaction of 3-hydroxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for 1-(3-hydroxyphenyl)-3-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-hydroxyphenyl)-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
1-(3-hydroxyphenyl)-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-hydroxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions or active sites of enzymes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-hydroxyphenyl)-3-methylthiourea
- 1-(4-hydroxyphenyl)-3-methylthiourea
- 1-(3-hydroxyphenyl)-3-ethylthiourea
Comparison
1-(3-hydroxyphenyl)-3-methylthiourea is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
21572-57-6 |
|---|---|
Formule moléculaire |
C8H10N2OS |
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H10N2OS/c1-9-8(12)10-6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H2,9,10,12) |
Clé InChI |
JTMVFTMUBVVPOV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


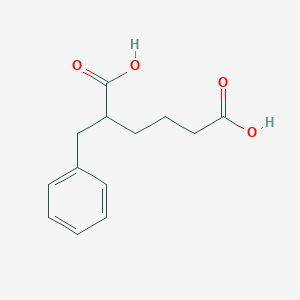


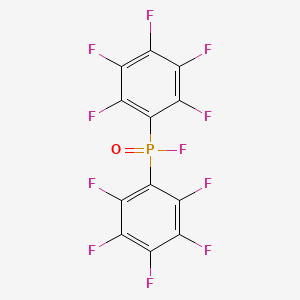

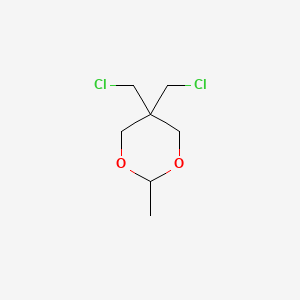
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
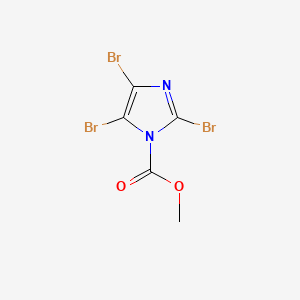
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
